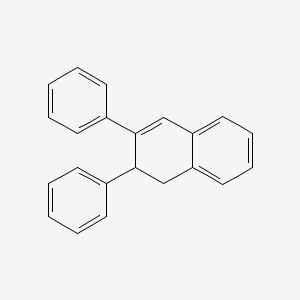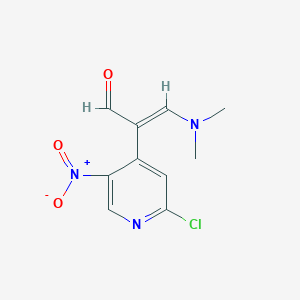![molecular formula C10H17N3O2 B15074534 6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a heterocyclic compound with the molecular formula C10H17N3O2 and a molecular weight of 211.27 g/mol . This compound is part of a class of chemicals known for their unique spiro structure, which consists of two rings sharing a single atom. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a diketone . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding reduced forms of the compound.
Aplicaciones Científicas De Investigación
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized as a stabilizer in polymer production to enhance the material’s resistance to degradation.
Mecanismo De Acción
The mechanism of action of 6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share the core spiro structure but differ in their functional groups, affecting their reactivity and biological activities.
Uniqueness
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various research applications.
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
6,8,9-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-6-5-13(3)7(2)4-10(6)8(14)11-9(15)12-10/h6-7H,4-5H2,1-3H3,(H2,11,12,14,15) |
Clave InChI |
PTZHSPUSMKLXAU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(C(CN1C)C)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


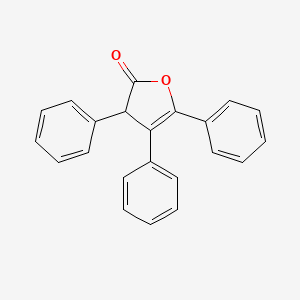
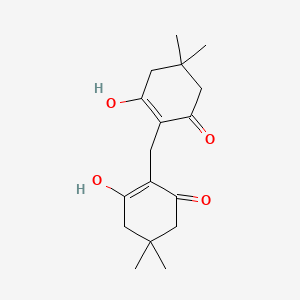

![3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B15074471.png)
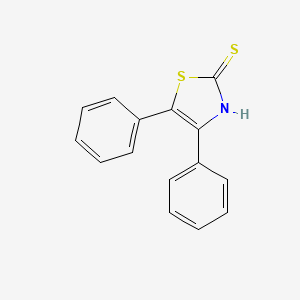
![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)
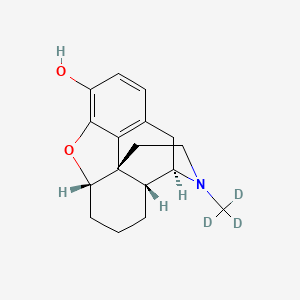

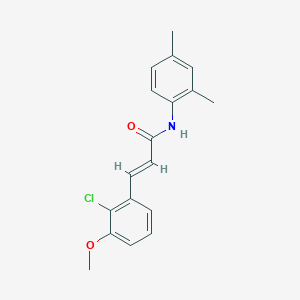
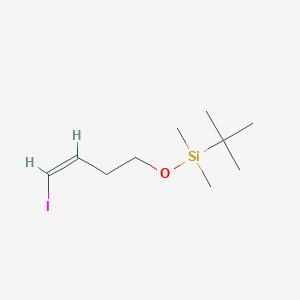
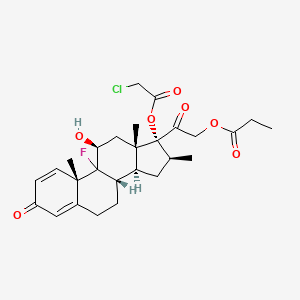
![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)
